methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features a chromen-4-one core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of palladium-catalyzed coupling reactions and esterification processes .
Chemical Reactions Analysis
methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenoxy and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural motif is found in many biologically active molecules, making it a candidate for drug development and other biological studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The phenoxy and methoxycarbonyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can be compared with other similar compounds, such as:
4-Methoxycarbonylphenylboronic acid: This compound shares the methoxycarbonyl group but differs in its boronic acid functionality.
Ethyl 4-(3-(2-(methoxycarbonyl)phenoxy)propyl)-1-piperazinecarboxylate: This compound has a similar phenoxy group but features a piperazine ring instead of the chromen-4-one core.
The uniqueness of this compound lies in its combination of the chromen-4-one core with the phenoxy and methoxycarbonyl groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[7-(2-ethoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-3-26-19(22)12-27-15-8-9-16-17(10-15)28-11-18(20(16)23)29-14-6-4-13(5-7-14)21(24)25-2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLJCPCAMXMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.